N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide

Catalog No.
S13066682
CAS No.
634186-33-7
M.F
C13H8BrClFNO2
M. Wt
344.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenza...

CAS Number

634186-33-7

Product Name

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide

Molecular Formula

C13H8BrClFNO2

Molecular Weight

344.56 g/mol

InChI

InChI=1S/C13H8BrClFNO2/c14-7-1-3-11(10(16)5-7)17-13(19)9-6-8(15)2-4-12(9)18/h1-6,18H,(H,17,19)

InChI Key

CPPDUJPJVHACNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Br)F)O

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide is a chemical compound with the molecular formula C13H8BrClFNO2C_{13}H_{8}BrClFNO_{2} and a molecular weight of approximately 344.56 g/mol. This compound features a complex structure characterized by a bromine atom, a fluorine atom, and a chlorine atom, along with a hydroxyl group and an amide functional group. The presence of these halogens and functional groups contributes to its unique chemical properties and potential biological activities. Its structure can be represented as follows:

text
Br | F--C6H4--C(=O)--NH--C6H3(Cl)(OH)

The compound is categorized under various databases, including PubChem and the Environmental Protection Agency's CompTox database, which provide detailed information regarding its physical and chemical properties .

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions, where nucleophiles can replace these halogens.
  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions, forming esters or ethers with appropriate reagents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide exhibits potential biological activities. Compounds with similar structures often show:

  • Antimicrobial Properties: Many halogenated phenolic compounds possess antimicrobial activity against various pathogens.
  • Anticancer Activity: Some derivatives of hydroxybenzamides have been studied for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Further studies are required to elucidate its specific biological mechanisms and therapeutic potential.

The synthesis of N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions:

  • Bromination and Fluorination: Starting from 2-fluorophenol, bromination can be performed to introduce the bromine substituent at the para position.
  • Chlorination: Chlorination at the 5-position of the benzene ring can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
  • Amidation: The final step involves the reaction of the resulting chlorinated compound with an appropriate amine to form the amide bond.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.
  • Research Tools: It may be used in biochemical assays to study enzyme inhibition or other biological processes.

Interaction studies involving N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can reveal its mechanism of action.
  • Receptor Binding Assays: Understanding its affinity for specific receptors may help elucidate its therapeutic effects.
  • Metabolic Pathway Analysis: Studies on how this compound is metabolized can provide insights into its pharmacokinetics.

Such studies are crucial for assessing its viability as a drug candidate.

Several compounds share structural similarities with N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(4-Bromo-phenyl)-5-chloro-2-hydroxybenzamideC13H9BrClNO2C_{13}H_{9}BrClNO_{2}Lacks fluorine; potential similar activity
N-(4-Fluorophenyl)-5-chloro-2-hydroxybenzamideC13H9ClFNO2C_{13}H_{9}ClFNO_{2}Similar structure but different halogen
5-Chloro-N-(phenyl)-2-hydroxybenzamideC13H10ClNO2C_{13}H_{10}ClNO_{2}No bromine or fluorine; simpler structure

These compounds are unique due to their specific halogen substitutions, which influence their reactivity and biological activities. The presence of both bromine and fluorine in N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide may enhance its lipophilicity and bioactivity compared to others.

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide is a halogenated aromatic compound with the molecular formula C₁₃H₈BrClFNO₂ and a molecular weight of 344.56 g/mol. The IUPAC name, 5-bromo-N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide, reflects its substitution pattern: a bromine atom at the 5-position of the benzamide ring, a chlorine atom at the 4-position of the aniline moiety, and a fluorine atom at the 2-position of the same aromatic ring. The compound’s SMILES representation, C1=CC(=C(C=C1Cl)F)NC(=O)C2=C(C=CC(=C2)Br)O, provides a precise two-dimensional structural depiction.

Physicochemical Characteristics

While experimental data on solubility and melting/boiling points for this specific compound are limited, structural analogs offer insights. For example, 4-bromo-2-fluoro-N-methylbenzamide (C₈H₇BrFNO), a related derivative, exhibits a melting point of 125–129°C and a predicted boiling point of 284.8±30.0°C. Such properties suggest that N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide likely has low water solubility due to its hydrophobic aromatic and halogen substituents, favoring organic solvents like chloroform or methanol.

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

342.94110 g/mol

Monoisotopic Mass

342.94110 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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